2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid
Overview
Description
2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid is an organic compound with the molecular formula C11H13NO8S2 It is characterized by the presence of a thiophene ring substituted with methoxycarbonyl and sulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid typically involves multi-step organic reactions. One common route includes the sulfonation of a thiophene derivative followed by esterification and amidation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or other bioactive agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The methoxycarbonyl groups may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(methoxycarbonyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonamido group.
4-Methylthiophene-2-sulfonamide: Lacks the methoxycarbonyl groups but shares the thiophene and sulfonamido moieties.
Uniqueness
2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO8S2/c1-5-7(9(15)19-2)11(21-8(5)10(16)20-3)22(17,18)12-4-6(13)14/h12H,4H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQMISIHFJYIMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NCC(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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